molecular formula C9H16 B165147 1-Nonyne CAS No. 3452-09-3

1-Nonyne

Cat. No. B165147
CAS RN: 3452-09-3
M. Wt: 124.22 g/mol
InChI Key: OSSQSXOTMIGBCF-UHFFFAOYSA-N
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Description

1-Nonyne is an organic compound with the molecular formula CH3(CH2)6C≡CH . It is a clear colorless to pale yellow liquid . It has a characteristic sharp or pungent smell, which is common to many alkynes .


Synthesis Analysis

The synthesis of 1-Nonyne typically involves a procedure known as dehydrohalogenation. Initially, a 1,2-dihaloalkane is reacted with a base, usually a strong one like sodium amide (NaNH2) or potassium hydroxide (KOH). This reaction leads to the formation of an alkyne .


Molecular Structure Analysis

The molecular structure of 1-Nonyne is characterized by a carbon-carbon triple bond, which differentiates it from other hydrocarbons like alkanes and alkenes . The formula for nonyne is C9H16, implying that it contains nine carbon © atoms and sixteen hydrogen (H) atoms .


Chemical Reactions Analysis

1-Nonyne is highly reactive due to the presence of a triple bond. It undergoes many of the standard reactions for alkynes, including hydrogenation (addition of hydrogen), halogenation (addition of halogens), and hydration (addition of water) . It also reacts with thianthrene cation radical tetrafluoroborate to form trans-1,2-bis(5-thianthreniumyl)alkene tetrafluoroborate .


Physical And Chemical Properties Analysis

1-Nonyne has a density of 0.8±0.1 g/cm3, a boiling point of 150.5±3.0 °C at 760 mmHg, and a vapor pressure of 4.9±0.1 mmHg at 25°C . It has a refractive index of 1.430 and a molar refractivity of 41.6±0.3 cm3 . It is insoluble in water but can dissolve in organic solvents .

Scientific Research Applications

. The unique feature of nonyne, and indeed all alkynes, is the carbon-carbon triple bond that differentiates them from other hydrocarbons like alkanes and alkenes .

  • Chemical Research

    • Nonyne is primarily utilized in the research and development sectors of chemistry . It can serve as a building block in the synthesis of more complex molecules .
    • The synthesis of nonyne is typically carried out in a laboratory setting, utilizing organic chemistry methods . The most common approach to synthesizing nonyne involves using a procedure known as dehydrohalogenation .
    • Due to the presence of a triple bond, nonyne is a highly reactive compound . This high reactivity stems from the fact that the triple bond in alkynes is relatively unstable and rich in electrons, which makes it a prime target for electrophiles .
    • Nonyne undergoes many of the standard reactions for alkynes, including hydrogenation (addition of hydrogen), halogenation (addition of halogens), and hydration (addition of water) .
  • Pharmaceuticals and Polymers

    • Nonyne can serve as a building block in the synthesis of more complex molecules for various purposes including the development of pharmaceuticals and polymers .
  • Process Simulators

    • 1-Nonyne can be used in process simulators, such as Aspen Plus . These simulators are used in industries like chemical, petroleum, and other process industries to model process operations .
    • The thermophysical property datafile of 1-Nonyne can be used in these simulators to predict the behavior of the compound under different conditions .
  • Oxidation, Combustion, and Thermal Cracking Kinetics

    • 1-Nonyne can be used in the study of free radicals thermodynamic data for oxidation, combustion, and thermal cracking kinetics . These studies are crucial in understanding the behavior of the compound under different conditions, which can be useful in various industrial applications .
  • Spectra Interpretation

    • 1-Nonyne can be used in quantum tools for IR spectra interpretation . This can help in understanding the molecular structure and properties of the compound .
  • Synthesis of Cladospolide B, C, and (ent)-cladospolide D

    • 1-Nonyne has been used in the enantioselective synthesis of cladospolide B, C, and (ent)-cladospolide D . These are complex organic compounds that have potential applications in various fields .
  • Environmental and Health Impact Studies

    • As a volatile organic compound (VOC), 1-Nonyne can contribute to air pollution when released into the atmosphere, leading to the formation of ground-level ozone, a key component of smog .
    • From a health perspective, exposure to 1-Nonyne can lead to irritation of the skin, eyes, and respiratory tract. Long-term or high-level exposure may result in more severe health effects, including damage to the central nervous system and liver .
  • Thermodynamics Research

    • 1-Nonyne can be used in the Thermodynamics Research Center (TRC) for studying the thermodynamic properties of pure compounds .
  • Synthesis of Trimethylacetic Acid, Trimethylacetic Anhydride, and Ethyl Trimethyl Acetate

    • 1-Nonyne has been used in the synthesis of Trimethylacetic Acid, Trimethylacetic Anhydride, and Ethyl Trimethyl Acetate .
  • ChemSpider Database

    • 1-Nonyne is listed in the ChemSpider database, which is a free chemical structure database providing fast access to over 34 million structures, properties, and associated information .

Safety And Hazards

1-Nonyne is considered hazardous. It can cause skin and eye irritation, and may cause respiratory system damage . It is also classified as a flammable liquid .

Future Directions

As a versatile alkyne, 1-Nonyne is primarily utilized in the research and development sectors of chemistry. It can serve as a building block in the synthesis of more complex molecules for various purposes including the development of pharmaceuticals and polymers .

properties

IUPAC Name

non-1-yne
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InChI

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h1H,4-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSQSXOTMIGBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4063036
Record name 1-Nonyne
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Molecular Weight

124.22 g/mol
Source PubChem
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Physical Description

Colorless liquid with an odor like petrol; [Alfa Aesar MSDS]
Record name 1-Nonyne
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Vapor Pressure

6.26 [mmHg]
Record name 1-Nonyne
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Product Name

1-Nonyne

CAS RN

3452-09-3
Record name 1-Nonyne
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Record name 1-Nonyne
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Record name 1-Nonyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
670
Citations
E Siimer, M Grintchak, M Kuus, L Kudryavtseva - Thermochimica acta, 1989 - Elsevier
… The modified Wilson method has been applied to Tx measurements for the 1-nonyne-l-propanol system. Experimental Tx data at pressures 100, 200, 400, 600 and 760 mm Hg are …
Number of citations: 5 www.sciencedirect.com
WV Steele, RD Chirico, AB Cowell… - Journal of Chemical & …, 2002 - ACS Publications
… TRC 75 lists correlated values for the vapor pressure of 1-nonyne between … 1-nonyne, in good agreement with the values listed in Table 7. Literature values for the density of 1-nonyne in …
Number of citations: 22 pubs.acs.org
JF McKenna, K Seidman, AL Beyerlein… - Journal of Magnetic …, 1980 - Elsevier
… The deuteron quadrupole coupling constant in 1-nonyne-ld* has been determined from the *H NMR spectra … available for 1-nonyne we have chosen methylacetylene-dI, (CH3-CZC-D), …
Number of citations: 2 www.sciencedirect.com
BP Miller, OJ Furlong, WT Tysoe - Surface science, 2013 - Elsevier
… 1-nonyne, and between 3 and 4 for 1-decyne. It appears that the termini of the alkyl chains of only a portion of the adsorbed 1-nonyne … the termini of the 1-nonyne chains interacting with …
Number of citations: 9 www.sciencedirect.com
T Masuda, T Takahashi, T Higashimura - Macromolecules, 1985 - ACS Publications
… 1-Phenyl-l-butyne and -1-nonyne gave relatively high polymers (Aíw 1 X 10 -3 X 10s) with NbCl6 and NbBr5. 1-Phenyl-l-hexyne afforded an insoluble polymer. Unlike poly (1-phenyl-l-…
Number of citations: 89 pubs.acs.org
AD Bond, JE Davies - Zeitschrift für Kristallographie-Crystalline …, 2014 - degruyter.com
… The structures fall into two pairs: 1-heptyne and 1-nonyne (the “odd” structures) crystallize in … In fact, the structures of 1-heptyne and 1-nonyne can be overlaid essentially exactly on the …
Number of citations: 3 www.degruyter.com
CD Evans, HA Moser, GR List - Journal of the American Oil …, 1971 - Wiley Online Library
… 1‐Nonene, 1‐nonyne and other tested C‐9 unsaturated hydrocarbons, including a number of dienes, have odor thresholds of about 10 ppm. The hydrocarbons 1‐hexyne, 1‐nonyne …
Number of citations: 63 aocs.onlinelibrary.wiley.com
Y Okano, T Masuda… - Journal of Polymer Science …, 1985 - Wiley Online Library
… Poly(3,3dimethyl-1-nonyne) showed a solubility property similar to that of poly(3,3dimethyl-1… ) (225-235C) > poly(3,3dimethyl-1-nonyne) (180-225C). This should stem from the stiffness …
Number of citations: 40 onlinelibrary.wiley.com
L Kudryavtseva, H Kirss, G Kuranov - Journal of solution chemistry, 1991 - Springer
… than correlation: for 1-nonyne-l-propanol ~SPzsoc = 3.1 and 15P30oc = 4.01; for 1-nonyne-l-… Excess molar enthalpies (HE) for mixtures of 1-nonyne with 1-butanol vs. the mole fraction, …
Number of citations: 6 link.springer.com
J RADELL, JW Connolly, LD Yuhas - The Journal of Organic …, 1961 - ACS Publications
… described herein, we found 1-nonyne to be the shortest alkyne and ?i-octane to be the shortest alkane to form an inclusion compound. The crosssectional diameter of the 1-nonyne was …
Number of citations: 13 pubs.acs.org

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